4-(Cyclobutylmethoxy)-3-nitrobenzoic acid
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Overview
Description
4-(Cyclobutylmethoxy)-3-nitrobenzoic acid is an organic compound characterized by a cyclobutylmethoxy group attached to a benzoic acid core, with a nitro group at the meta position relative to the carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethoxy)-3-nitrobenzoic acid typically involves the following steps:
Nitration: The nitration of benzoic acid derivatives is achieved using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the meta position.
Etherification: The introduction of the cyclobutylmethoxy group can be accomplished through a Williamson ether synthesis. This involves reacting the nitrobenzoic acid with cyclobutylmethanol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclobutylmethoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts like sulfuric acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Esterification: Methanol or ethanol with sulfuric acid as a catalyst.
Major Products:
Reduction: 4-(Cyclobutylmethoxy)-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Methyl or ethyl 4-(Cyclobutylmethoxy)-3-nitrobenzoate.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential as a drug candidate or as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclobutylmethoxy)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound’s effects would be mediated by its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyclobutylmethoxy group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Methoxy-3-nitrobenzoic acid: Lacks the cyclobutyl group, making it less sterically hindered.
4-(Cyclopropylmethoxy)-3-nitrobenzoic acid: Contains a cyclopropyl group instead of a cyclobutyl group, affecting its chemical reactivity and physical properties.
4-(Cyclobutylmethoxy)-2-nitrobenzoic acid: The nitro group is at the ortho position, which can significantly alter its chemical behavior.
Uniqueness: 4-(Cyclobutylmethoxy)-3-nitrobenzoic acid is unique due to the presence of both the cyclobutylmethoxy and nitro groups, which confer distinct steric and electronic properties
Properties
IUPAC Name |
4-(cyclobutylmethoxy)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-12(15)9-4-5-11(10(6-9)13(16)17)18-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMYGVJGPOWHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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